Product packaging for 2-Bromo-4-methylbenzenethiol(Cat. No.:CAS No. 14395-53-0)

2-Bromo-4-methylbenzenethiol

Cat. No.: B080544
CAS No.: 14395-53-0
M. Wt: 203.1 g/mol
InChI Key: MTCRYTAAUMTONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-4-methylbenzenethiol serves as a versatile building block in organic synthesis and medicinal chemistry research. Its specific structure, incorporating both a bromine atom and a thiol group on a toluene ring, makes it a valuable precursor for the construction of complex heterocyclic systems. Recent research highlights the critical role of halogenated intermediates in the development of novel 1,5-benzothiazepine derivatives, which are privileged scaffolds in drug discovery . Studies have demonstrated that introducing halogenated phenyl substitutions, such as those accessible from this compound, at a specific position on the benzothiazepine core can significantly enhance biological activity . These synthetic compounds have shown promising in vitro cytotoxic activity, with some derivatives exhibiting potent effects against cancer cell lines such as liver cancer (Hep G-2) and prostate cancer (DU-145) . The research value of this compound is further underscored by its potential use in green chemistry approaches, contributing to the development of new chemical entities with therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrS B080544 2-Bromo-4-methylbenzenethiol CAS No. 14395-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCRYTAAUMTONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567882
Record name 2-Bromo-4-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14395-53-0
Record name 2-Bromo-4-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Methylbenzenethiol and Its Derivatives

Direct Synthesis Strategies for 2-Bromo-4-methylbenzenethiol

Direct synthesis aims to introduce the thiol and bromo groups onto the p-methylbenzene core in a minimal number of steps. These approaches are valued for their efficiency and atom economy.

One potential pathway to this compound is through the introduction of a thiol group onto a pre-existing brominated toluene (B28343) skeleton. A common precursor for this strategy is 2-bromo-4-methylaniline, which can be converted into a diazonium salt. This reactive intermediate can then be treated with a sulfur-containing reagent to install the thiol group. For instance, the diazonium salt can react with potassium ethyl xanthate, followed by hydrolysis, to yield the target benzenethiol (B1682325). Another approach involves the reduction of a corresponding sulfonyl chloride, which can also be prepared from the diazonium salt.

A recent method has been developed for the bromothiolation of aryne intermediates, which allows for the synthesis of ortho-bromobenzenethiol equivalents. acs.org This process involves the reaction of arynes with potassium xanthates to produce various ortho-bromoaryl xanthates, which can then be converted to the desired thiols. acs.org This technique has been shown to be effective for producing highly functionalized aromatic compounds. acs.org

An alternative direct approach is the electrophilic aromatic bromination of 4-methylbenzenethiol (B89573) (also known as p-thiocresol). cymitquimica.comnist.gov In this reaction, the starting material already contains the methyl and thiol groups in the desired para- and meta-positions, respectively. The challenge lies in achieving the correct regioselectivity for the bromination.

Both the thiol (-SH) and methyl (-CH₃) groups are ortho-, para-directing activators. However, the thiol group is generally a stronger activating group than the methyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the thiol group. This would lead to the desired this compound. Common brominating agents for such reactions include N-bromosuccinimide (NBS), often in the presence of a silica (B1680970) gel catalyst, which can provide high regioselectivity. nih.gov It is crucial to control the reaction conditions to prevent the oxidation of the thiol group, which is a common side reaction.

Parameter Description
Starting Material 4-Methylbenzenethiol (p-thiocresol)
Reagent N-Bromosuccinimide (NBS) / Silica Gel or other mild brominating agent
Reaction Type Electrophilic Aromatic Substitution
Key Challenge Controlling regioselectivity and preventing oxidation of the thiol group

Synthesis of Key Intermediates for this compound Analogue Production

The synthesis of analogues often relies on the preparation of versatile and strategically functionalized intermediates. These precursors can be modified in various ways to produce a library of related compounds.

2-Bromo-4-methylaniline is a crucial building block for synthesizing this compound and other derivatives. echemi.comsigmaaldrich.com A well-established method for its preparation starts from the readily available p-toluidine (B81030) (4-methylaniline). doubtnut.com This conversion is typically accomplished in a three-step sequence designed to control the regioselectivity of the bromination. doubtnut.com

The process involves:

Acetylation: The amino group of p-toluidine is first protected by reacting it with acetic anhydride (B1165640) to form N-acetyl-p-toluidine. This prevents side reactions and modulates the directing effect of the amino group. doubtnut.com

Bromination: The protected intermediate is then brominated, typically using bromine in acetic acid. The N-acetyl group directs the incoming bromine to the ortho position, yielding 2-bromo-N-acetyl-4-methyl aniline. doubtnut.com

Hydrolysis: The N-acetyl group is removed by acid or base hydrolysis to afford the final product, 2-bromo-4-methylaniline. doubtnut.com

This intermediate serves as a precursor for various transformations, including the Sandmeyer reaction to introduce other functional groups or diazotization followed by reaction with sulfur reagents to form thiols. sigmaaldrich.com

Step Reactant Reagent(s) Product
1. Acetylationp-Toluidine (4-methylaniline)Acetic AnhydrideN-Acetyl-p-toluidine
2. BrominationN-Acetyl-p-toluidineBromine (Br₂) in Acetic Acid2-Bromo-N-acetyl-4-methyl aniline
3. Hydrolysis2-Bromo-N-acetyl-4-methyl anilineAcid or Base (e.g., H₂O/H⁺)2-Bromo-4-methylaniline

Substituted bromotoluenes are another important class of intermediates. Their synthesis can be achieved through several routes, primarily depending on the desired substitution pattern. libretexts.org

One major pathway is the Sandmeyer reaction , which utilizes anilines as precursors. study.com For example, p-toluidine (4-methylaniline) can be converted to its corresponding diazonium salt, which is then treated with a copper(I) bromide catalyst to produce p-bromotoluene. study.com This method is highly effective for introducing a bromine atom at a specific position defined by the amino group of the starting aniline. study.com

Another common method is the electrophilic aromatic bromination of toluene. docbrown.info This reaction typically yields a mixture of ortho- and para-bromotoluene because the methyl group is an ortho-, para-director. libretexts.org The product ratio can be influenced by the reaction conditions, but separation of the isomers is often required. For producing polysubstituted benzenes, the order of introduction of the substituents is critical to ensure the correct final arrangement. libretexts.org

Bromomethylation of thiols is a valuable method for creating α-bromomethyl sulfides (RSCH₂Br), which are useful synthetic building blocks, rather than for the direct synthesis of aryl bromides like this compound. nih.govresearchgate.net This reaction introduces a bromomethyl group onto the sulfur atom of a thiol.

A facile and efficient method for this transformation involves the use of paraformaldehyde and a hydrogen bromide/acetic acid (HBr/AcOH) solution. nih.govrsc.orgrsc.org This approach is advantageous as it minimizes the generation of toxic byproducts. researchgate.net The reaction is applicable to a wide range of structurally diverse thiols, including both aliphatic and aromatic thiols, generally providing the corresponding bromomethyl sulfides in excellent yields. rsc.org However, the method may be unsuitable for thiols with low nucleophilicity. researchgate.net These α-bromomethyl sulfide (B99878) products can then undergo further reactions, such as bromo-lithium exchange or free radical additions, to create more complex molecules. nih.gov

Reactants Conditions Product Yield Range
Various Thiols (R-SH)Paraformaldehyde, HBr/AcOHα-Bromomethyl sulfides (R-SCH₂Br)76-99% for many substrates rsc.org

Regioselective Synthesis Challenges and Solutions

The primary challenge in synthesizing this compound lies in the precise placement of the bromo and thiol (or its precursor, hydroxyl) groups on the 4-methylphenyl (p-cresol) backbone. The methyl and hydroxyl groups are both ortho-, para-directing activators in electrophilic aromatic substitution reactions. This creates a significant regiochemical challenge.

When p-cresol (B1678582) undergoes electrophilic bromination, the incoming bromine electrophile can be directed to either of the two positions ortho to the powerful hydroxyl activating group (positions 2 and 6) or the position para to the methyl group (position 2). This can lead to a mixture of products, primarily the desired 2-bromo-4-methylphenol (B149215) and the undesired 2-bromo-6-methylphenol (B84823) isomer. Furthermore, the high activation of the ring can lead to di-substitution, yielding 2,6-dibromo-4-methylphenol (B1582163) as a significant byproduct. google.com

Key Challenges:

Formation of Isomers: The competing directing effects of the hydroxyl and methyl groups can lead to a mixture of monobrominated isomers, complicating purification.

Over-bromination: The activated nature of the p-cresol ring makes it susceptible to a second bromination, forming a dibrominated byproduct which reduces the yield of the target compound. google.com

Solutions for Regioselectivity: To overcome these challenges, synthetic strategies focus on controlling the reaction kinetics and thermodynamics.

Low-Temperature Control: A critical solution is to conduct the bromination at very low temperatures, typically between -20°C and 10°C. google.comgoogle.com Lowering the temperature slows the reaction rate and enhances the kinetic selectivity for the sterically less hindered position 2, ortho to the hydroxyl group. This significantly reduces the formation of the 2,6-dibromo byproduct. google.compatsnap.com

Controlled Reagent Addition: Slowly adding the brominating agent (e.g., a solution of bromine in a solvent) to the p-cresol solution ensures that the bromine concentration remains low throughout the reaction. This minimizes the chance of a second bromination event occurring on the newly formed, and still activated, 2-bromo-4-methylphenol. google.compatsnap.com

Solvent Effects: The choice of an inert solvent, such as methylene (B1212753) dichloride, chloroform (B151607), or ethylene (B1197577) dichloride, is crucial. google.com These solvents help to manage the reaction heat and maintain a homogeneous solution at low temperatures.

Alternative Brominating Systems: Milder and more selective brominating reagents can be employed. Systems like trimethylsilyl (B98337) bromide (TMSBr) in the presence of specific sulfoxides have been shown to improve para-selectivity in phenol (B47542) bromination, a principle that can be adapted to control ortho-bromination by managing steric and electronic factors. chemistryviews.org

Optimization of Synthetic Routes for Yield and Purity

Optimizing the synthesis of this compound, via its phenol precursor, is centered on maximizing the conversion of the starting material while minimizing the formation of impurities. This involves fine-tuning reaction parameters and employing efficient purification protocols.

Research, particularly documented in patent literature, demonstrates that systematic adjustments to reaction conditions can lead to significant improvements in both yield and purity. Key variables include the molar ratio of reactants, reaction temperature, reaction time, and the choice of solvent.

For instance, a continuous bromination process for p-cresol has been developed to improve selectivity and yield. By carefully controlling the feed rates of p-cresol and bromine solutions into a reactor, the reaction product is quickly removed from the presence of excess bromine, thereby greatly reducing the side reaction that forms 2,6-dibromo-4-methylphenol. patsnap.com

Detailed Research Findings: Several patented methods highlight the optimization process for the synthesis of 2-bromo-4-methylphenol. The data below illustrates how different solvents and reaction conditions affect the final product's yield and purity.

One process, utilizing a continuous flow reactor, achieved a purity of 99.71% for 2-bromo-4-methylphenol with a final yield of 97.3% after distillation by reacting p-cresol and bromine in chloroform at low temperatures. google.com Another method employing methylene chloride as a solvent and a reaction temperature of -5 to 10°C reports a product yield of over 99% with a purity exceeding 98%. google.com The use of chlorobenzene (B131634) as a solvent at room temperature has also been shown to produce high yields (90-95%) of highly pure (99%) product. google.com

The following tables summarize findings from various optimized synthetic protocols for 2-bromo-4-methylphenol.

Table 1: Optimization of Bromination of p-Cresol in Different Solvents

Solvent Reactant Ratio (Bromine:p-cresol) Temperature (°C) Reaction Time (hours) Purity (%) Yield (%)
Chloroform 1.0 : 1.0 -20 to -15 Continuous Flow 99.71 97.3
Methylene Chloride 1.0 - 1.1 : 1.0 -5 to 10 3 - 8 > 98 > 99
Ethylene Dichloride 1.005 : 1.0 -10 to -5 Continuous Flow 99.31 96.7
Chlorobenzene 1.0 : 1.0 Room Temp Not Specified 99 95

This table is interactive and allows for sorting and filtering of data.

Table 2: Impurity Profile in an Unoptimized vs. Optimized Reaction

Compound Composition in Crude Product (Unoptimized, 0°C) Composition in Crude Product (Optimized, -15°C, Continuous Flow)
p-Cresol (unreacted) 2.59% 0.09%
2-Bromo-4-methylphenol 95.03% 99.71%
2,6-Dibromo-4-methylphenol 2.38% 0.20%

This table compares the product distribution, highlighting the significant reduction in byproducts under optimized conditions.

Post-synthesis purification is also a critical step for achieving high purity. The typical protocol involves washing the reaction mixture to remove hydrobromic acid, followed by distillation under reduced pressure to separate the final product from unreacted starting material, the solvent, and any high-boiling point byproducts like the dibrominated species. google.comgoogle.com

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylbenzenethiol in Catalysis

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures. nih.gov These reactions typically proceed through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. whiterose.ac.uk

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nobelprize.org For 2-Bromo-4-methylbenzenethiol, the reaction targets the C-Br bond, coupling it with various arylboronic acids to yield substituted 4-methylbiphenyl-2-thiol derivatives.

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov A typical catalytic system involves a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base, like sodium carbonate or potassium phosphate, in a solvent mixture such as toluene (B28343) and water. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Arylboronic AcidPalladium CatalystLigandBaseSolvent SystemTypical Yield
Phenylboronic acidPd(OAc)2PPh3K2CO3Toluene/Ethanol/H2OHigh
4-Methoxyphenylboronic acidPd2(dba)3SPhosK3PO4Dioxane/H2OExcellent
Naphthalene-1-boronic acid[PdCl2(dppf)]dppfCs2CO3DMFGood to Excellent
3-Thienylboronic acidPd(PPh3)4PPh3Na2CO3DME/H2OHigh

This table presents generalized conditions and typical outcomes for Suzuki-Miyaura reactions involving aryl bromides analogous to this compound.

Other Palladium-Catalyzed Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura reaction, the carbon-bromine bond in this compound is amenable to other palladium-catalyzed cross-coupling reactions, each utilizing a different organometallic nucleophile. taylorandfrancis.com These methods provide alternative pathways to diverse carbon skeletons.

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent (R-SnBu3). It is highly versatile but is often avoided due to the toxicity of the tin reagents. youtube.com

Negishi Coupling: Employing organozinc reagents, this coupling is known for its high reactivity and functional group tolerance, though the organozinc compounds can be sensitive to air and moisture. nobelprize.org

Hiyama Coupling: This reaction uses organosilicon compounds, which are activated by a fluoride (B91410) source (e.g., TASF or TBAF). nih.gov It is considered a more environmentally benign alternative to Stille coupling.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond. youtube.com

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic ReagentKey Features
Suzuki-Miyaura Organoboron (R-B(OH)2)Low toxicity, stable reagents, mild conditions.
Stille Organostannane (R-SnR'3)Broad scope, tolerant of many functional groups.
Negishi Organozinc (R-ZnX)High reactivity, good for complex syntheses.
Hiyama Organosilicon (R-SiR'3)Environmentally benign, activated by fluoride.
Heck Alkene (R'-CH=CH2)Forms C-C double bonds.

Mechanistic Pathways of Oxidative Addition and Transmetalation

The generally accepted mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving three primary steps. chemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. nih.gov This step involves the insertion of the palladium atom into the carbon-bromine bond, which is typically the rate-determining step of the cycle. libretexts.org This process forms a square planar Pd(II) intermediate.

Transmetalation: This is the step where the organic group from the organometallic reagent (e.g., the aryl group from the arylboronic acid in a Suzuki coupling) is transferred to the palladium(II) center. nih.govnih.gov The halide or other group on the palladium is exchanged for the new organic moiety. In the Suzuki reaction, the base activates the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer. nih.gov

Reductive Elimination: In the final step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal. youtube.com This forms the new carbon-carbon bond of the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Reactions Involving the Thiol Group

The thiol (-SH) group of this compound is a versatile functional group that can participate in a range of reactions, including "click" chemistry and classical nucleophilic and redox processes.

Thiol-Ene/Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne "click" chemistry refers to the efficient and specific addition of a thiol across a carbon-carbon double bond (ene) or triple bond (yne). cisco.com These reactions are prized for their high yields, rapid rates, lack of byproducts, and insensitivity to oxygen or water, often proceeding under mild, photoinitiated conditions. nih.gov

The reaction typically proceeds via a free-radical chain mechanism: alfa-chemistry.com

Initiation: A radical initiator (e.g., a photoinitiator activated by UV light) abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).

Propagation: The thiyl radical adds to an alkene or alkyne, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain.

The thiol group of this compound can be utilized in this manner for applications in polymer synthesis and materials science, such as creating polymer networks, hydrogels, or modifying surfaces. cisco.comrsc.org

Table 3: Components of Radical-Mediated Thiol-Ene Reactions

ComponentExamplesRole in Reaction
Thiol This compoundSource of thiyl radical and H-atom donor.
Ene/Yne Acrylates, Norbornenes, AlkynesSubstrate for radical addition.
Initiator DMPA, AIBN, UV lightGenerates initial radicals to start the chain reaction.
Solvent THF, Dichloromethane (often solvent-free)Provides a medium for the reaction.

Formation of Disulfides and Thioethers

The thiol group readily undergoes two fundamental transformations: oxidation to disulfides and alkylation to thioethers.

Formation of Disulfides: Thiols can be oxidized to form disulfides (R-S-S-R'). This can occur through reaction with mild oxidizing agents such as iodine (I2) or even exposure to air (autoxidation), particularly in the presence of a base. masterorganicchemistry.comorganic-chemistry.org This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. In the context of this compound, this would lead to the formation of bis(2-bromo-4-methylphenyl) disulfide.

Formation of Thioethers: The thiol proton is acidic and can be removed by a base (e.g., sodium hydride, NaH) to form a highly nucleophilic thiolate anion (R-S⁻). masterorganicchemistry.com This thiolate can then react with an alkyl halide (e.g., methyl iodide) in a classic SN2 reaction to form a thioether (sulfide). This process is analogous to the Williamson ether synthesis for alcohols. masterorganicchemistry.com

Table 4: Summary of Reactions at the Thiol Group

ReactionReagentsProduct TypeKey Transformation
Disulfide Formation I2, O2 (air), H2O2Disulfide (R-S-S-R)Oxidation of thiol; S-S bond formation.
Thioether Formation 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X)Thioether (R-S-R')Deprotonation followed by SN2 alkylation.

Metal-Thiolate Complexation Chemistry

The coordination chemistry of thiols and their corresponding thiolates is a cornerstone of organometallic and bioinorganic chemistry. Thiolates (RS⁻), the conjugate bases of thiols, are classified as soft Lewis bases, which leads them to form strong coordination bonds with soft Lewis acidic metal centers, particularly late transition metals. wikipedia.org Although specific research on the complexation of this compound is not extensively documented, its behavior can be reliably inferred from the well-established chemistry of other aromatic thiols.

Upon reaction with a metal precursor, the thiol proton of this compound is readily lost, and the resulting thiolate anion coordinates to the metal center through its sulfur atom. This sulfur atom acts as a potent π-donor ligand, capable of stabilizing metal centers in various oxidation states. wikipedia.org The synthesis of such metal-thiolate complexes typically follows several common pathways. wikipedia.orgnih.gov A prevalent method is salt metathesis, where an alkali metal salt of the thiolate (prepared by reacting the thiol with a strong base) is treated with a metal halide. This reaction proceeds via the precipitation of an alkali metal halide, driving the formation of the metal-thiolate complex. wikipedia.org Another route involves the reaction of the thiol directly with a metal complex, often in the presence of a non-coordinating base to abstract the thiol proton. In some cases, oxidative addition of the thiol S-H bond to a low-valent metal center can also yield a metal-hydrido-thiolate species. nih.gov

The coordination mode of the 2-bromo-4-methylbenzenethiolate ligand can be either terminal, where it binds to a single metal center, or bridging, where the sulfur atom links two or more metal centers. The tendency to form bridging complexes is a characteristic feature of thiolate ligands. semanticscholar.org The electronic properties and steric bulk of the substituents on the aromatic ring can influence the structure and stability of the resulting complexes. In 2-bromo-4-methylbenzenethiolate, the bromo and methyl groups are not expected to directly participate in coordination but will modulate the electronic density at the sulfur atom and impose steric constraints that influence the geometry of the metal's coordination sphere. The resulting metal-thiolate complexes have potential applications in catalysis, where the sulfur ligand can actively participate in bond activation processes through metal-ligand cooperation. nih.gov

FeatureDescription
Ligand Type Soft Lewis Base (as thiolate, RS⁻)
Bonding Strong covalent bond with soft metal centers (e.g., Cu, Ag, Au, Fe, Co, Ni, Zn, Mo). wikipedia.orgsemanticscholar.org
Coordination Modes Terminal (M-SR), Doubly Bridging (M-(μ-SR)-M), Triply Bridging (M₃-(μ₃-SR)). semanticscholar.org
Synthetic Routes Salt Metathesis, Deprotonation of Thiol, Oxidative Addition of S-H bond. wikipedia.org
Electronic Role Strong σ-donor and π-donor. wikipedia.org

Free Radical Reactions and Derivatization

The chemistry of this compound is also characterized by its participation in free radical reactions, primarily involving the thiol group. The sulfur-hydrogen bond in thiols is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•). nih.gov This process is a key step in many derivatization reactions.

The formation of the 2-bromo-4-methylbenzenethiyl radical can be initiated by heat, UV light, or the use of a radical initiator like azobisisobutyronitrile (AIBN). nih.gov Once formed, this highly reactive intermediate can participate in several characteristic reactions. leah4sci.commasterorganicchemistry.com

Dimerization to Disulfide: One of the most common pathways for thiyl radicals is recombination with another thiyl radical to form a disulfide. This reaction results in the formation of bis(2-bromo-4-methylphenyl) disulfide and is often observed during attempted oxidation or substitution reactions. google.com The process involves a termination step where two radicals combine. leah4sci.com

Thiol-Ene and Thiol-Yne Reactions: Thiyl radicals readily add across carbon-carbon double bonds (alkenes) and triple bonds (alkynes). nih.gov This radical addition reaction proceeds via a chain mechanism. ucsb.edu In the propagation phase, the thiyl radical adds to the unsaturated bond, creating a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical to continue the chain. princeton.edu This is a powerful method for forming C-S bonds and functionalizing organic molecules.

Benzylic Hydrogen Abstraction: While less common than reactions at the thiol group, the methyl group on the aromatic ring possesses benzylic hydrogens. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to abstraction by other radicals. masterorganicchemistry.com Under conditions that favor radical formation (e.g., using N-bromosuccinimide with light), it is conceivable that a radical could abstract a hydrogen from the methyl group, leading to a benzylic radical. This intermediate could then be trapped by a halogen or other radical species, leading to derivatization at the methyl group. libretexts.org

Radical Reaction TypeDescriptionResulting Product
Initiation Homolytic cleavage of the S-H bond by light or initiator. nih.gov2-bromo-4-methylbenzenethiyl radical
Dimerization (Termination) Two thiyl radicals combine. leah4sci.combis(2-bromo-4-methylphenyl) disulfide
Thiol-Ene Addition (Propagation) Thiyl radical adds to an alkene, followed by H-abstraction from another thiol molecule. princeton.eduThioether derivative
Benzylic Halogenation Radical abstraction of a benzylic hydrogen followed by reaction with a halogen source (e.g., Br₂ from NBS). masterorganicchemistry.comlibretexts.org2-bromo-4-(bromomethyl)benzenethiol

Advanced Applications in Organic Synthesis

2-Bromo-4-methylbenzenethiol as a Building Block for Complex Molecules

This compound serves as a versatile bifunctional building block in organic synthesis, prized for the distinct reactivity of its thiol and bromo moieties. These functional groups allow for sequential and selective reactions to construct complex molecular architectures. The thiol group can undergo S-alkylation, S-arylation, and addition reactions, while the bromo group is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, as well as nucleophilic aromatic substitution.

This dual reactivity enables its incorporation into a wide range of organic structures. For instance, the thiol group can be used to introduce the 2-bromo-4-methylphenylthio moiety onto a molecule, with the bromide then serving as a handle for subsequent carbon-carbon or carbon-heteroatom bond formation. This stepwise approach is fundamental to the modular synthesis of complex target molecules. Research has demonstrated that o-bromobenzenethiols are valuable precursors for diverse and highly functionalized organosulfur compounds, including those with fused skeletons. nih.gov The strategic placement of the bromo and thiol groups on the aromatic ring facilitates the construction of intricate polycyclic systems.

The following table summarizes examples of complex molecular skeletons that can be synthesized using o-bromobenzenethiol equivalents as precursors.

Molecule Class Synthetic Utility Key Intermediates
Diaryl SulfidesPrecursors for phenothiazines via palladium catalysis.o-Bromobenzenethiol equivalents
PhenothiazinesImportant organosulfur skeletons in various research fields. nih.govDiaryl sulfides derived from o-bromobenzenethiols. nih.gov
ThianthrenesSignificant organosulfur skeletons with applications in materials science. nih.govDibromodiaryl sulfides via lithiation and thiolation. nih.gov

Synthesis of Heterocyclic Compounds Incorporating Thiophenol Scaffolds

The structure of this compound is ideally suited for the synthesis of sulfur-containing heterocyclic compounds. The ortho-disposed bromo and thiol groups can participate in intramolecular cyclization reactions to form five- or six-membered rings. This compound is a key precursor for creating substituted benzothiophenes, which are important structural motifs in many biologically active molecules.

Furthermore, thiophenol derivatives are crucial in the synthesis of thiophene-based heterocycles. Thiophenes are significant in materials chemistry due to their unique optical and electronic properties. researchgate.net Halo-substituted thiophenes, in particular, are useful intermediates that can be further derivatized. researchgate.net While direct synthesis from this compound is specific, the general strategies for thiophene (B33073) synthesis often involve the reaction of sulfur nucleophiles with appropriate carbon backbones. For example, the Paal-Knorr thiophene synthesis involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. rroij.com In a similar vein, the thiol group of this compound can act as the sulfur source in cyclization reactions with appropriate dielectrophiles to form thiophene or other sulfur-containing rings.

The table below outlines common synthetic methods for thiophenes where thiophenol-like precursors could be utilized.

Reaction Name Description Reagents
Paal-Knorr Thiophene SynthesisReaction of 1,4-diketones with a sulfidizing agent. rroij.com1,4-Diketones, P4S10, Lawesson's reagent. wikipedia.org
Gewald ReactionCondensation of two esters in the presence of elemental sulfur. wikipedia.orgderpharmachemica.comα-Keto ester, active methylene (B1212753) compound, elemental sulfur, base. derpharmachemica.com
Volhard–Erdmann cyclizationCyclization involving sodium sulfide (B99878) and a 1,4-dicarbonyl compound. wikipedia.org1,4-Diketones, sodium sulfide.

Role in Aryne Chemistry

Aryne chemistry offers a powerful method for the synthesis of highly substituted aromatic compounds. Recent advancements have focused on the difunctionalization of aryne intermediates. nih.govacs.org In this context, equivalents of 2-bromobenzenethiols play a significant role. A novel method has been developed for the synthesis of o-bromobenzenethiol equivalents through the "bromothiolation" of aryne intermediates. nih.govacs.org

This process involves generating an aryne, which is a highly reactive and transient species, in the presence of a sulfur source (like potassium xanthates) and a bromine source. The aryne is trapped simultaneously by the sulfur nucleophile and the bromine electrophile. This reaction allows for the efficient and regioselective synthesis of a variety of highly functionalized o-bromobenzenethiol derivatives, which would be difficult to prepare using conventional methods due to issues with regioselectivity and functional group tolerance. nih.govacs.org The resulting aryl xanthates are stable, odorless equivalents of the target thiols and can be used in subsequent transformations to build complex organosulfur molecules like phenothiazines and thianthrenes. nih.govacs.org This methodology highlights the synthetic utility of aryne intermediates in accessing valuable building blocks like substituted 2-bromobenzenethiols.

Precursor for Advanced Pharmaceutical Intermediates

Organosulfur compounds are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The unique properties of the sulfur atom contribute to the biological activity and pharmacokinetic profiles of these drugs. As a functionalized organosulfur compound, this compound represents a valuable precursor for the synthesis of advanced pharmaceutical intermediates. framochem.com Its bifunctional nature allows for its incorporation into complex scaffolds found in bioactive molecules.

While specific drugs directly synthesized from this compound are not broadly documented in public literature, its structural motifs are present in related pharmaceutical precursors. For example, bromo-substituted aromatic compounds are common starting materials in drug synthesis. The synthesis of the drug Roxadustat involves a key intermediate derived from methyl 2-bromo-4-fluorobenzoate. mdpi.com Similarly, 4-Bromo-2-methylaniline, a compound structurally related to this compound, is used to synthesize Schiff bases that can be precursors to other pharmaceutical compounds. researchgate.net The presence of the thiol group offers an additional site for modification, making it a potentially more versatile starting material for creating libraries of compounds for drug discovery. The synthesis of bioactive organosulfur compounds is an active area of research where precursors like this compound are highly relevant. nih.govacs.org

The following table lists related brominated aromatic compounds and their roles as pharmaceutical or bioactive molecule precursors.

Compound Application/Role Resulting Product Class/Drug
2-Bromo-4-methyl phenol (B47542)Intermediate in the synthesis of various drugs/chemicals. quickcompany.inGeneral Chemicals/Drugs
Methyl 2-bromo-4-fluorobenzoateStarting material for a key intermediate in drug synthesis. mdpi.comRoxadustat mdpi.com
4-Bromo-2-methylanilineUsed in the synthesis of Schiff base ligands for metal complexes. researchgate.netBioactive coordination compounds researchgate.net
4-BromobenzonitrilePrecursor in the synthesis of the PARP inhibitor Iniparib. nih.govIniparib nih.gov

Utilization in Agrochemical Synthesis

The development of novel agrochemicals, including pesticides and herbicides, often relies on the synthesis of molecules with specific biological activities. Phenolic and thiophenolic compounds are known to be valuable scaffolds in this field. For instance, carvacrol (B1668589) and thymol, which are phenolic monoterpenes, and their derivatives have been investigated as potential insecticides. nih.gov The structural modification of such compounds is a key strategy to enhance their biological activities. nih.gov

This compound, as a thiophenol derivative, possesses the necessary functional groups for it to be considered a precursor in the synthesis of new agrochemicals. The thiol group can be derivatized to form thioethers or other sulfur-containing functionalities, while the bromo-substituted aromatic ring can be modified through cross-coupling reactions to tune the molecule's properties, such as lipophilicity and target specificity. Amines derived from furfurals, for example, have applications in the agrochemical field as pesticides. researchgate.net The synthesis of such complex molecules often starts from functionalized building blocks like this compound. The reactivity of this compound allows for its integration into larger molecular frameworks designed to interact with biological targets in pests or weeds.

The table below shows examples of related phenolic compounds and their applications in the agrochemical sector.

Compound Class Specific Compound Example Agrochemical Application
Phenolic MonoterpenesCarvacrol, ThymolPotential insecticides, larvicidal activity. nih.govgoogle.com
Furfural DerivativesFurfurylaminesUsed in the preparation of agrochemicals and pesticides. researchgate.net
Halogenated Phenols2,6-Dibromo-4-methylphenol (B1582163)Can be generated from the bromination of p-cresol (B1678582), a related reaction to the synthesis of precursors for this compound. google.com

Research in Medicinal Chemistry and Biological Applications

Investigation of Antimicrobial and Antifungal Activities of Related Derivatives

Derivatives of brominated phenols and thiophenols have demonstrated significant antimicrobial and antifungal properties. The presence of a bromine atom on the aromatic ring is often associated with enhanced biological activity.

Antimicrobial Activity:

Research on thiophenyl-pyrimidine derivatives has shown potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Thiophene (B33073) derivatives have also been identified as promising antibacterial agents against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov The antimicrobial efficacy of phenolic compounds is influenced by their chemical structure, including the presence of hydroxyl and prenyl groups. mdpi.com The substitution pattern on the phenyl ring can also impact antibacterial effects. mdpi.com

Antifungal Activity:

Thiophene derivatives have shown synergistic antifungal effects when combined with existing drugs like fluconazole (B54011) against resistant Candida species. nih.govnih.gov Certain thiophene-containing compounds have displayed potent activity against fungi such as Aspergillus fumigatus and Syncephalastrum racemosum. researchgate.net The antifungal action of some derivatives is attributed to their ability to induce apoptosis in fungal cells. nih.gov

The following table summarizes the antimicrobial and antifungal activities of some thiophene derivatives, highlighting their potential as novel therapeutic agents.

Compound ClassTarget OrganismObserved EffectReference
Thiophenyl-pyrimidine derivativeGram-positive bacteria (MRSA, VRE)Potent antibacterial activity nih.gov
Thiophene derivativesA. baumannii, E. coli (colistin-resistant)Promising antibacterial activity nih.gov
Thiophene derivative (2AT)Fluconazole-resistant Candida spp.Synergistic antifungal effect with fluconazole nih.govnih.gov
Substituted thiophenesAspergillus fumigatus, Syncephalastrum racemosumPotent antifungal activity researchgate.net

Potential as Anti-inflammatory Agents (derived from analogues)

Analogues of 2-bromo-4-methylbenzenethiol, particularly those containing substituted phenyl and thiazole (B1198619) rings, have been investigated for their anti-inflammatory properties.

Substituted phenyl thiazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models. wjpmr.com Some 1,2,4-triazole (B32235) derivatives have also shown promise as anti-inflammatory agents, with some compounds exhibiting efficacy comparable to standard drugs like naproxen. mdpi.com The anti-inflammatory effects of certain compounds are attributed to the inhibition of pro-inflammatory mediators. wjpmr.com The design of hybrid molecules combining pharmacophores from known anti-inflammatory drugs has led to the development of potent inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov For instance, certain fluorobenzimidazole derivatives have shown significant anti-inflammatory activity and inhibition of edema in animal models. nih.gov

The anti-inflammatory potential of these related compounds suggests that the this compound scaffold could be a valuable starting point for the design of new anti-inflammatory drugs.

Development of Novel Drug Candidates Utilizing this compound Scaffolds

The structural features of this compound make it an attractive scaffold for the synthesis of novel drug candidates. The thiol group provides a handle for various chemical modifications, while the substituted aromatic ring can be tailored to optimize biological activity.

The synthesis of 2-substituted benzothiazoles, which can be derived from precursors like 2-aminothiophenol, has been a focus of medicinal chemistry research due to their diverse biological activities. mdpi.comnih.govnih.gov These compounds have shown potential as antimicrobial, antioxidant, and antidiabetic agents. nih.gov Similarly, the development of substituted benzothiophene (B83047) and thienothiophene derivatives has yielded compounds with antitumor properties. researchgate.net The synthesis of complex organosulfur compounds, including phenothiazines and thianthrenes, has been facilitated by novel methods utilizing functionalized benzenethiol (B1682325) equivalents. medium.com

The versatility of the benzenethiol scaffold in generating diverse molecular architectures highlights the potential of this compound in drug discovery efforts.

Mechanism of Action Studies for Biologically Active Derivatives

Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Studies on derivatives related to this compound have provided insights into their molecular targets.

For antimicrobial thiophenyl derivatives, one proposed mechanism of action is the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. nih.gov This disruption of cell division ultimately leads to bacterial cell death. nih.gov The antimicrobial activity of polyphenols, which share the phenolic moiety with benzenethiols, can occur through various mechanisms, including direct interaction with and disruption of the cell membrane, chelation of metal ions required for bacterial enzymes, and interference with cellular metabolic pathways. mdpi.com For some thiophene derivatives, the antifungal mechanism involves inducing apoptosis-like cell death in fungal pathogens. nih.gov

These studies provide a foundation for investigating the specific mechanisms by which derivatives of this compound might exert their biological effects.

Bio-conjugation and Prodrug Strategies

The thiol group in this compound is particularly amenable to bioconjugation and the design of prodrugs, offering strategies to improve drug delivery, stability, and therapeutic efficacy.

Bio-conjugation:

Thiol-selective bioconjugation is a widely used strategy for attaching molecules to proteins, peptides, and other biomolecules. thno.orgnih.gov The nucleophilic nature of the thiol group allows for specific reactions with various electrophilic partners, such as maleimides and aryl halides, to form stable covalent bonds. nih.govacs.org This approach is utilized in the development of antibody-drug conjugates (ADCs), radiopharmaceuticals, and other targeted therapies. thno.org The arylation of cysteine thiols in proteins is a key method for creating stable bioconjugates. nih.gov

Prodrug Strategies:

Prodrug design involves modifying a pharmacologically active compound to overcome undesirable properties such as poor solubility, instability, or lack of specificity. nih.govijpcbs.comfrontiersin.orgresearchgate.net The thiol group of this compound can be masked with a promoiety that is cleaved in vivo to release the active drug. nih.gov This approach can be used to improve the bioavailability of phenolic and thiophenolic drugs. nih.gov For example, a prodrug can be designed to be activated by specific enzymes or the reducing environment found in certain tissues, such as tumors, leading to targeted drug release. nih.gov

Contributions to Materials Science and Functional Materials

Incorporation into Polymeric Systems for Modified Properties

The bifunctional nature of 2-Bromo-4-methylbenzenethiol, possessing both a thiol (-SH) and a bromo (-Br) group, allows for its incorporation into polymeric structures through various polymerization techniques. The thiol and bromo moieties can participate in "click" polymerization reactions, offering a facile and efficient method for creating multifunctional polymers. rsc.org For instance, thiol-bromo click polymerization can be employed to synthesize new polymers where the sulfur atoms and aromatic rings, contributed by the benzenethiol (B1682325) unit, can lead to desirable optical properties. rsc.org

The integration of the 2-bromo-4-methylphenyl unit into a polymer backbone can significantly modify the final material's properties. The presence of sulfur atoms and a high fraction of aromatic building blocks can result in polymers with high refractive indices and large Abbé numbers, making them suitable for optical applications. rsc.org Furthermore, the specific substitution pattern on the benzene (B151609) ring influences the polymer's solubility, thermal stability, and electronic characteristics. Advanced polymerization methods, such as Direct Heteroarylation Polymerization (DHAP), provide an economical and cleaner route for synthesizing conjugated polymers from bromo- and thiol-containing monomers. gatech.edu

Table 1: Potential Polymer Properties Modified by this compound Incorporation

PropertyInfluence of this compound Moiety
Refractive Index Increased due to the presence of sulfur and aromatic components. rsc.org
Thermal Stability The rigid aromatic ring can enhance the thermal stability of the polymer backbone.
Solubility The methyl group can improve solubility in organic solvents.
Electronic Properties The bromo- and thiol- groups can be used for further functionalization or to tune the electronic nature of conjugated polymers. gatech.edu

Applications in Organic Light-Emitting Diode (OLED) Technology (based on analogues)

While direct applications of this compound in OLEDs are not extensively documented, its structural analogues serve as critical precursors in the synthesis of materials for these devices. OLEDs are multi-layered structures where hole-transporting layers (HTL), emissive layers (EML), and electron-transporting layers (ETL) are sandwiched between electrodes. nih.govtcichemicals.com The performance of an OLED is highly dependent on the chemical structure and properties of the organic materials used in these layers.

Analogues such as 4-bromo-3-methylbenzophenone have been utilized in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). nih.gov Host materials are crucial as they form a matrix for the phosphorescent dopants (emitters) in the emissive layer, facilitating the efficient transfer of energy to produce light. The synthesis often involves coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions, where the bromo-substituted benzene ring is a key reactive site. nih.gov The methyl group on the aromatic ring can influence the material's solubility and film-forming properties, which are essential for manufacturing OLED devices. The benzophenone (B1666685) core, an analogue structure, is noted for its high intersystem crossing efficiency, a valuable property for phosphorescent devices. nih.gov

Self-Assembled Monolayers (SAMs) from Thiol Derivatives

The thiol group (-SH) in this compound provides a strong chemical anchor to metal surfaces, particularly gold, enabling the formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). rsc.orgacs.org This process involves the spontaneous chemisorption of the thiol onto the metal substrate, creating a stable and well-defined organic surface. northwestern.edu

The properties of the SAM are dictated by the terminal part of the molecule—in this case, the 2-bromo-4-methylphenyl group. This exposed surface determines the monolayer's characteristics, such as wettability, and its interaction with the surrounding environment. aimspress.com By systematically changing the substituents on the aromatic ring of benzenethiol derivatives, the work function of the metal surface can be precisely tuned. researchgate.net This ability to engineer the electronic properties of surfaces is critical for fabricating molecular electronic devices, where SAMs can be used to control the charge injection barrier between metal electrodes and organic semiconductors. researchgate.net

Table 2: Work Function Modification of Gold Surfaces by Substituted Benzenethiol SAMs

Substituted BenzenethiolGold Work Function (eV)
Unmodified Gold~5.1 - 5.2
Pentafluorobenzenethiol5.48
4-Fluorobenzenethiol5.37
4-Methylbenzenethiol (B89573)4.96
4-Aminobenzenethiol4.37
4-(Dimethylamino)benzenethiolNot specified
Data sourced from a systematic investigation of various substituted benzenethiols. researchgate.net

Role in Nanomaterial Synthesis and Surface Modification

In the field of nanotechnology, thiol derivatives play a crucial role as surface ligands or capping agents to synthesize and stabilize nanomaterials. wiley-vch.de The surface of nanoparticles is often modified with organic functional groups, such as thiols, to prevent agglomeration and ensure their stable dispersion in various media. wiley-vch.deresearchgate.net

This compound can be used to functionalize the surface of nanoparticles, particularly those made of noble metals like gold. nih.govnih.gov The thiol group forms a strong covalent bond with the nanoparticle surface, while the bromo-methylphenyl group forms an outer shell. researchgate.net This organic layer passivates the surface, controlling the growth of the nanoparticles during synthesis and preventing them from fusing together. nih.gov

This surface modification is essential for the application of nanoparticles in various fields, including polymer nanocomposites, where a strong interfacial interaction between the nanoparticle and the polymer matrix is required. wiley-vch.de By tuning the surface chemistry with specific ligands like this compound, the compatibility of the nanoparticles with the host material can be enhanced, leading to improved mechanical, optical, and rheological properties of the resulting nanocomposite material. wiley-vch.de The functionalization process is highly dependent on the nanoparticle's composition, with different chemical strategies employed for metallic versus oxide-based nanoparticles. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Bromo-4-methylbenzenethiol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can map the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide detailed information about the electronic environment and connectivity of the protons. For this compound, the spectrum is expected to show distinct signals for the thiol proton (-SH), the aromatic protons, and the methyl (-CH₃) protons. The thiol proton typically appears as a broad singlet, while the methyl protons will present as a sharp singlet. The three aromatic protons will exhibit specific chemical shifts and coupling patterns (doublets and doublets of doublets) based on their positions relative to the bromo, methyl, and thiol substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has seven carbon atoms, which are expected to produce seven distinct signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts of the carbons are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the bromine (C-Br) will be significantly shifted, as will the carbons bonded to the thiol (C-S) and methyl groups.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the aromatic protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H-SThiol3.0 - 4.0-Singlet (broad)
H-3Aromatic~7.3~135Doublet
H-5Aromatic~7.1~130Doublet of doublets
H-6Aromatic~7.0~128Doublet
H (CH₃)Methyl~2.3~20Singlet
C-1Aromatic (C-S)-~130-
C-2Aromatic (C-Br)-~115-
C-3Aromatic (C-H)-~135-
C-4Aromatic (C-CH₃)-~138-
C-5Aromatic (C-H)-~130-
C-6Aromatic (C-H)-~128-
C (CH₃)Methyl-~20-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insight into the functional groups and molecular vibrations of this compound. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A key feature is the S-H stretching vibration, which typically appears as a weak band in the 2550-2600 cm⁻¹ region. Other significant absorptions include C-H stretching from the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations within the aromatic ring (1450-1600 cm⁻¹), and C-S stretching, which is often weak and found in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that may be weak or inactive in the IR spectrum. The S-H stretch is also observable in Raman spectra. The aromatic ring vibrations often produce strong and sharp signals, making Raman particularly useful for analyzing the substitution pattern on the benzene (B151609) ring. researchgate.net The C-Br stretching vibration, expected at lower frequencies, can also be identified.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data from similar compounds. researchgate.netnih.govnist.gov

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H StretchIR, Raman3000 - 3100Medium to Weak
Methyl C-H StretchIR, Raman2850 - 2960Medium
Thiol S-H StretchIR, Raman2550 - 2600Weak
Aromatic C=C StretchIR, Raman1450 - 1600Strong to Medium
C-S StretchIR, Raman600 - 800Weak to Medium
C-Br StretchIR, Raman500 - 650Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (C₇H₇BrS), MS is critical for confirming its identity.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. A key feature for bromine-containing compounds is the presence of a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. whitman.edu This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and an (M+2)⁺ peak, which is a definitive indicator of the presence of one bromine atom in the molecule. whitman.edumiamioh.edu

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this compound would likely include the loss of the bromine atom ([M-Br]⁺), the loss of the thiol radical ([M-SH]⁺), or the cleavage of the C-S bond. docbrown.info

Table 3: Expected Mass Spectrometry Data for this compound Molecular Formula: C₇H₇BrS, Molecular Weight: ~203.1 g/mol

Ion Formula Expected m/z Value(s) Description
[M]⁺[C₇H₇⁷⁹BrS]⁺202Molecular Ion (with ⁷⁹Br)
[M+2]⁺[C₇H₇⁸¹BrS]⁺204Molecular Ion (with ⁸¹Br)
[M-Br]⁺[C₇H₇S]⁺123Loss of a bromine radical
[M-SH]⁺[C₇H₆Br]⁺169 / 171Loss of a thiol radical
[C₆H₄S]⁺[C₆H₄S]⁺108Further fragmentation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecular geometry. researchgate.netst-andrews.ac.uk

For this compound, a single-crystal X-ray diffraction analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the thiol group relative to the ring. Furthermore, it would provide invaluable information about the intermolecular interactions that govern the crystal packing. These interactions could include weak hydrogen bonds involving the thiol hydrogen (S-H···S or S-H···π) or halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophile. researchgate.net While no public crystal structure data is currently available for this compound, analysis of related structures like 4-methylbenzenethiol (B89573) provides insight into the types of packing and intermolecular forces that could be expected. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reverse-phase HPLC method would be suitable. sielc.com This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. mdpi.com A detector, commonly a UV-Vis detector, monitors the column effluent, and the compound of interest appears as a peak at a specific retention time. The area of the peak is proportional to the concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a long capillary column. researchgate.net As components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each separated peak. This dual capability makes GC-MS an excellent tool for both identifying and quantifying this compound in a mixture, as well as for identifying any impurities present. chromforum.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital most likely to accept electrons, defining its electrophilic nature. youtube.comossila.com

For 2-Bromo-4-methylbenzenethiol, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the electron-rich benzene (B151609) ring. The electron-donating methyl group would increase the energy of the HOMO, enhancing its nucleophilicity. Conversely, the LUMO is likely distributed over the aromatic ring and associated with the C-Br antibonding orbital, indicating a potential site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1. Illustrative Data from a Frontier Molecular Orbital Analysis.
OrbitalEnergy (eV)Primary LocalizationImplication for Reactivity
HOMOValueSulfur atom, Aromatic π-systemSite of electron donation (nucleophilicity)
LUMOValueAromatic π-system, C-Br σ* orbitalSite of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)ValueN/AIndicator of chemical reactivity and stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a representation of localized chemical bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.deq-chem.com This method quantifies electron density in bonds, lone pairs, and antibonding orbitals, offering insights into hybridization, atomic charges, and stabilizing hyperconjugative interactions.

Table 2. Expected Insights from Natural Bond Orbital (NBO) Analysis.
Interaction / BondNBO Information ProvidedChemical Significance
C-S BondHybridization, Polarization, Bond OrderDefines the connection of the thiol group to the ring
S-H BondHybridization, PolarizationRelates to the acidity and hydrogen-bonding capacity of the thiol
C-Br BondHybridization, PolarizationHighlights the electrophilic character of the carbon and the nature of the leaving group
Sulfur Lone Pairs (LP)Orbital Type (p-character), EnergyKey sites for protonation and coordination to metals
LP(S) -> π*(C=C)Interaction Energy (E(2))Quantifies delocalization between the sulfur atom and the aromatic ring

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, the ESP map would show a region of negative potential around the sulfur atom due to its lone pairs of electrons, making it a likely site for electrophilic attack or hydrogen bond donation. A region of positive potential would be expected around the acidic thiol hydrogen, indicating its susceptibility to deprotonation by a base. The bromine atom, while electronegative, would exhibit complex potential due to the "sigma-hole" phenomenon, potentially having a region of positive potential along the C-Br bond axis.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By simulating these movements, MD can provide detailed information about the intermolecular forces and dynamic behavior of molecules in different environments (e.g., in solution or in the solid state).

For this compound, MD simulations could be employed to understand how molecules interact with each other and with solvent molecules. Key interactions to investigate would include:

Hydrogen Bonding: The thiol group (S-H) can act as a hydrogen bond donor, forming interactions with solvent molecules or other functional groups.

π-π Stacking: The aromatic benzene rings can stack on top of each other, an important non-covalent interaction in condensed phases.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor.

These simulations are valuable for predicting bulk properties like solubility, boiling point, and the structure of molecular aggregates.

Prediction of Physicochemical Parameters (e.g., pKa of the Thiol Group)

Computational methods can accurately predict key physicochemical parameters. A crucial parameter for this compound is the acid dissociation constant (pKa) of its thiol group, which measures its acidity. The pKa value is strongly influenced by the electronic effects of the substituents on the aromatic ring.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. researchgate.net These descriptors, often calculated from HOMO and LUMO energies, provide a quantitative framework for understanding and predicting chemical behavior. researchgate.net

Key descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Calculating these descriptors for this compound allows for a quantitative comparison of its reactivity with other molecules and helps predict its behavior in various chemical reactions, such as its susceptibility to oxidation or its role in nucleophilic/electrophilic substitutions. nih.gov

Table 3. Common Quantum Chemical Descriptors and Their Significance.
DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures electron escaping tendency; related to electronegativity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to charge transfer; related to stability.
Softness (S)1 / (2η)Measures the ease of charge transfer; indicates higher reactivity.
Electrophilicity Index (ω)μ2 / (2η)Quantifies the energy stabilization upon accepting electrons.

In Silico Screening for Biological Activity and Ligand Binding

Computational, or in silico, screening has emerged as a powerful tool in drug discovery and molecular biology to predict the potential biological activity of chemical compounds and to understand their interactions with biological targets. For novel or less-studied compounds like this compound, in silico methods provide a valuable preliminary assessment of their pharmacological potential, guiding further experimental investigations. These computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.

Molecular docking simulations are a primary method for predicting the binding affinity and mode of interaction between a ligand, such as this compound or its analogs, and a biological target, typically a protein or enzyme. While direct docking studies on this compound are not extensively documented in publicly available literature, research on structurally related brominated and thiophenol compounds provides significant insights into the potential applications of these computational methods.

For instance, studies on bromophenol derivatives have demonstrated their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.comnih.gov In such studies, molecular docking is employed to elucidate the binding interactions within the active site of the target enzyme. For example, new bromophenol derivatives have been synthesized and shown to efficiently inhibit human carbonic anhydrase (hCA) I and II isozymes, with molecular docking revealing key interactions that govern their inhibitory activity. mdpi.com

Similarly, research on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involved in silico molecular docking to investigate their interaction with cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov The results of these docking studies help in understanding the potential anti-inflammatory effects of these compounds by predicting their binding modes and affinities at the active centers of these enzymes. nih.gov

The following interactive table summarizes representative findings from molecular docking studies on compounds structurally related to this compound, showcasing the types of biological targets investigated and the predicted binding affinities.

Compound ClassBiological TargetSoftware/MethodPredicted Binding Affinity (kcal/mol)Key Interactions
3-Acyl-5-bromoindole derivativesSuccinate Dehydrogenase (SDH)AutoDock Vina-6.81Hydrogen bonding, hydrophobic interactions
3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneDihydrofolate Reductase (DHFR)AutoDock, Vina, iGEMDOCK-7.07Hydrogen bonding, π–π stacking
4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazoleAcetylcholinesterase (AChE)Gaussian 09, AutoDockNot specifiedNot specified
Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiolCyclooxygenase-1 (COX-1)Not specifiedNot specifiedHydrophobic interactions

This table is generated based on data from multiple sources for illustrative purposes. nih.govmdpi.comnih.govdergipark.org.tr

Furthermore, ADMET prediction is a crucial component of in silico screening. These computational models assess the pharmacokinetic properties of a compound, such as its likelihood of being absorbed by the body, its distribution in tissues, how it is metabolized, and its potential for toxicity. For novel compounds like this compound, these predictions are vital for early-stage evaluation of their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Bromo-4-methylbenzenethiol, and how can purity be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or thiolation of pre-brominated aromatic precursors. For example, bromination of 4-methylbenzenethiol using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation) can yield the target compound. Purification via column chromatography or recrystallization is critical, with purity validated by HPLC (>98%) and structural confirmation via 1^1H/13^13C NMR. The thiol group’s reactivity necessitates inert atmospheres (e.g., N2_2) during synthesis to prevent oxidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and tightly sealed goggles to prevent skin/eye contact (acute toxicity and skin corrosion noted in analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate flushing of eyes with water (15+ minutes) and skin decontamination using soap/water. Medical consultation is mandatory for ingestion .
  • Storage : In amber glass under nitrogen at 2–8°C to inhibit degradation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Answer : Stability studies should employ accelerated degradation tests:

  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor via UV-Vis spectroscopy for thiol group oxidation (disulfide formation).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Conduct photostability tests under ICH guidelines (e.g., exposure to UV/visible light) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

  • Answer : Contradictions often arise from dynamic effects (e.g., rotational isomers in NMR) vs. static crystal structures. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures for conformers.
  • X-ray Refinement : Use SHELXL for high-resolution crystallography to resolve bond-length discrepancies .
  • DFT Calculations : Compare experimental NMR chemical shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to validate proposed conformers .

Q. What computational approaches predict the reactivity of the thiol group in this compound for drug-design applications?

  • Answer : Density-functional theory (DFT) with the Colle-Salvetti functional can model thiolate nucleophilicity and redox potentials. Solvent effects (e.g., PCM models) and docking simulations (e.g., AutoDock Vina) predict interactions with enzymatic active sites (e.g., cysteine proteases) .

Q. How do bromo and methyl substituents electronically influence the aromatic ring in this compound?

  • Answer :

  • Hammett Analysis : The electron-withdrawing bromo group (-σp_p) and electron-donating methyl (+σm_m) create a polarized ring, altering reaction sites.
  • DFT Frontier Orbitals : HOMO localization on the thiol group and LUMO on the brominated ring guide regioselective reactivity (e.g., electrophilic substitution at the para-methyl position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methylbenzenethiol
Reactant of Route 2
2-Bromo-4-methylbenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.